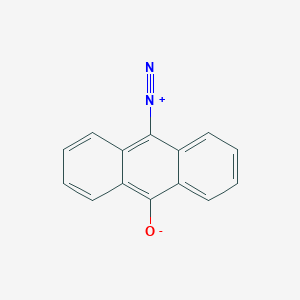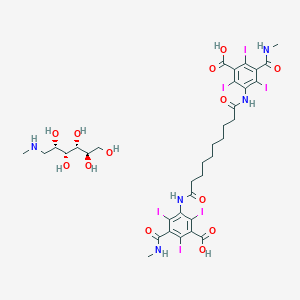
Iosefamate meglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iosefamate meglumine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of iodinated fatty acid methyl ester, which is synthesized by the reaction of iodine with fatty acid methyl ester. Iosefamate meglumine is used as a contrast agent in medical imaging, and its application in scientific research is still being explored.
Mécanisme D'action
Iosefamate meglumine works by binding to lipids in the body, which enhances their visibility in medical imaging. The mechanism of action in scientific research is still being explored, but it is believed to modulate lipid metabolism and signaling pathways.
Effets Biochimiques Et Physiologiques
Iosefamate meglumine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate lipid metabolism, reduce oxidative stress, and regulate inflammation. In addition, it has been shown to have an effect on cell signaling pathways, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of iosefamate meglumine is that it is a relatively safe and non-toxic compound, making it suitable for use in lab experiments. It is also readily available and easy to synthesize. However, one limitation is that it may interfere with certain assays due to its ability to bind to lipids. In addition, its mechanism of action in scientific research is still being explored, which may limit its use in certain studies.
Orientations Futures
There are numerous future directions for research on iosefamate meglumine. One direction is to further investigate its mechanism of action in scientific research, which may provide insights into its potential therapeutic applications. Another direction is to explore its use in combination with other compounds to enhance its efficacy. Additionally, research could be conducted to investigate its potential applications in other fields such as biotechnology and environmental science.
Conclusion
Iosefamate meglumine is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its potential for use in scientific research is still being explored, and there are numerous future directions for investigation.
Méthodes De Synthèse
Iosefamate meglumine is synthesized by reacting iodine with fatty acid methyl ester in the presence of a base such as sodium hydroxide. The reaction results in the formation of iodinated fatty acid methyl ester, which is then reacted with meglumine to form iosefamate meglumine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Iosefamate meglumine has potential applications in various scientific research fields such as biochemistry, pharmacology, and toxicology. It is used as a contrast agent in medical imaging to enhance the visibility of internal organs and tissues. In addition, it has been used in studies investigating the role of lipids in various physiological processes such as inflammation, oxidative stress, and cell signaling.
Propriétés
Numéro CAS |
10058-41-0 |
|---|---|
Nom du produit |
Iosefamate meglumine |
Formule moléculaire |
C35H45I6N5O13 |
Poids moléculaire |
1505.2 g/mol |
Nom IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Synonymes |
iosefamate meglumine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



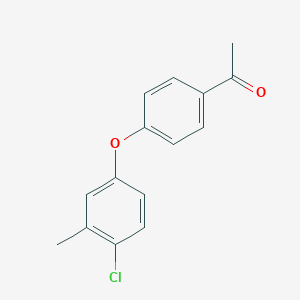
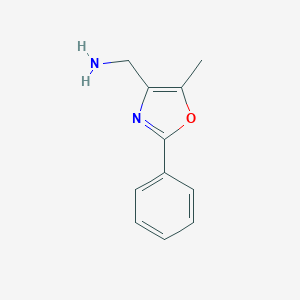
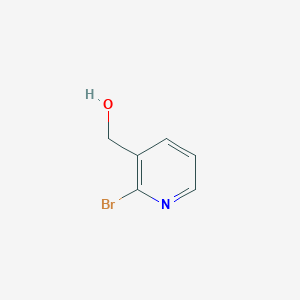
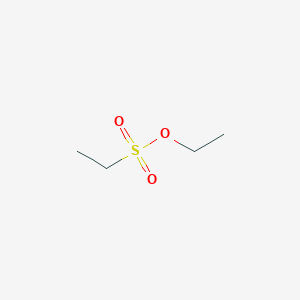
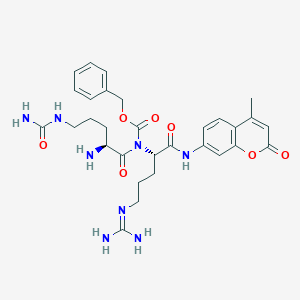
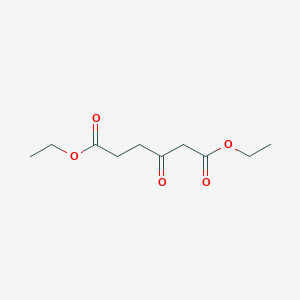
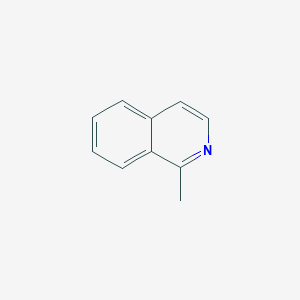
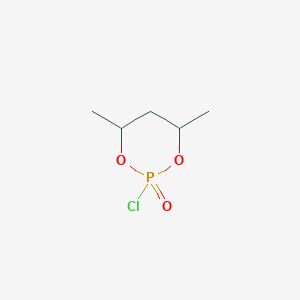

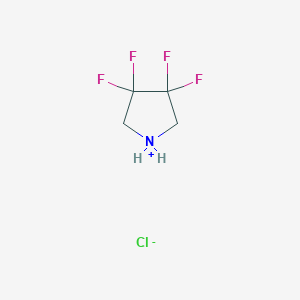
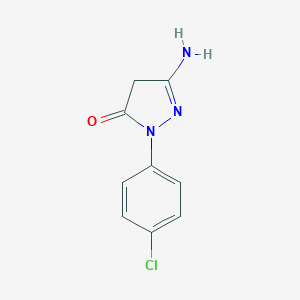
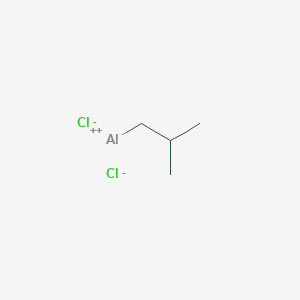
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
